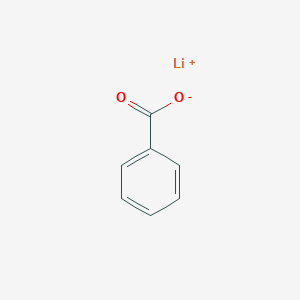

lithium;benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

lithium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJNSLOKTFFLSL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Lithium Benzoate Systems

Development of Synthesis Protocols

The synthesis of lithium benzoate (B1203000) is primarily achieved through the neutralization of benzoic acid with a lithium precursor. The efficiency and purity of the final product are highly dependent on the careful optimization of several reaction parameters.

Optimization of Neutralization Reactions Utilizing Benzoic Acid and Lithium Precursors

The most common method for synthesizing lithium benzoate involves the reaction of benzoic acid with lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃). The general reactions are as follows:

With LiOH: C₆H₅COOH + LiOH → C₆H₅COOLi + H₂O

With Li₂CO₃: 2C₆H₅COOH + Li₂CO₃ → 2C₆H₅COOLi + H₂O + CO₂

The choice between LiOH and Li₂CO₃ often depends on factors like reaction kinetics and cost. LiOH is generally more reactive and allows the reaction to proceed at room temperature (around 25°C) due to its higher solubility. In contrast, reactions with the more cost-effective but less soluble Li₂CO₃ typically require heating to approximately 60-80°C to achieve a reasonable reaction rate.

For laboratory-scale synthesis, a typical procedure involves dissolving benzoic acid in a suitable solvent and then gradually adding the lithium base. In some cases, organolithium reagents like n-butyllithium (n-BuLi) can be used for the lithiation of benzoic acid, though this requires more stringent anhydrous conditions and low temperatures (e.g., -78 to -90 °C) to prevent side reactions.

Investigation of Solvent Systems and Their Influence on Reaction Efficiency

The solvent system plays a crucial role in the synthesis of lithium benzoate. Water is a common solvent due to the high solubility of the reactants and the lithium benzoate product. However, organic solvents and co-solvents are often employed to enhance reaction efficiency and control selectivity.

Tetrahydrofuran (B95107) (THF) is a frequently used co-solvent, particularly in reactions involving lithium bases. The addition of THF can accelerate reaction rates by improving the solubility of the lithium cation through coordination. This effect is attributed to the ability of THF to solvate the lithium ion, which increases the effective concentration of the hydroxide or carbonate ions at the reaction interface, mimicking phase-transfer catalysis. Studies have shown that using a THF-water mixture can increase the rate of similar reactions, like ester hydrolysis, by 30-50% compared to using only water. The choice of solvent can also be critical in preventing unwanted side reactions. For instance, in the synthesis of substituted benzoates, the solvent can influence the stability of intermediates and the final product distribution.

The impact of various solvents on reaction efficiency can be summarized in the following table:

| Solvent System | Effect on Reaction | Reference |

| Water | Good for dissolving reactants and product in simple neutralization. | |

| Tetrahydrofuran (THF) | Co-solvent with water enhances reaction rates by coordinating with Li⁺. | |

| 2-Methyltetrahydrofuran (2-MeTHF) | Can influence reaction yields and stability of organolithium intermediates. | |

| Diethyl ether | Used in organolithium reactions; its presence can affect subsequent reaction steps. |

Analysis of Temperature and Stoichiometry Effects on Product Formation

Temperature and stoichiometry are critical parameters that must be precisely controlled to ensure high yields and purity of lithium benzoate.

Temperature: As mentioned earlier, the choice of lithium precursor dictates the optimal reaction temperature. Reactions with LiOH can proceed efficiently at ambient temperatures, while those with Li₂CO₃ require elevated temperatures to overcome its low solubility. For reactions involving highly reactive organolithium reagents, very low temperatures (often -78°C or below) are essential to maintain the stability of the intermediates and prevent decomposition or undesired side reactions. In some syntheses, temperature can also influence the crystalline phase of the product.

Stoichiometry: A 1:1 molar ratio of benzoic acid to LiOH is theoretically required for complete neutralization. In practice, a slight excess of the acid or base might be used to drive the reaction to completion, followed by a purification step to remove any unreacted starting material. When using organolithium reagents for direct lithiation, a slight excess (e.g., 2.2 equivalents) of the lithiating agent is often used to ensure complete deprotonation of the benzoic acid. Precise stoichiometric control is crucial to avoid the formation of byproducts. For example, in the lithiation of benzoic acid, improper stoichiometry can lead to the formation of ketones.

The following table summarizes the effects of these parameters:

| Parameter | Optimal Condition | Rationale | Reference |

| Temperature (with LiOH) | ~25°C | Sufficient for the reaction to proceed due to high solubility of LiOH. | |

| Temperature (with Li₂CO₃) | 60-80°C | Required to overcome the limited solubility of Li₂CO₃. | |

| Temperature (with n-BuLi) | -90 to -78°C | Prevents decomposition of unstable organolithium intermediates. | |

| Stoichiometry (Neutralization) | ~1:1 molar ratio | Ensures complete conversion and minimizes residual reactants. | |

| Stoichiometry (Litiation) | Slight excess of lithiating agent | Drives the deprotonation to completion. |

Derivatization and Structural Modification of Benzoate Moieties

The benzoate scaffold can be chemically modified to synthesize a variety of substituted lithium benzoates with tailored properties. This involves the synthesis of substituted benzoic acids followed by lithiation, or direct modification of the benzoate ring.

Synthesis of Substituted Lithium Benzoates (e.g., Lithium(1+) ion 2-(1-hydroxyethyl)benzoate)

The synthesis of a substituted lithium benzoate, such as lithium(1+) ion 2-(1-hydroxyethyl)benzoate, typically begins with the corresponding substituted benzoic acid. For this specific example, 2-(1-hydroxyethyl)benzoic acid is the starting material. This acid can be reacted with a lithium source, such as lithium metal, lithium hydroxide, or lithium carbonate, to form the desired lithium salt.

One synthetic route involves the esterification of 2-(1-hydroxyethyl)benzoic acid, followed by an ion exchange with lithium hydroxide. Purification is then carried out by recrystallization in an anhydrous solvent like ethanol (B145695) or acetone.

The general approach for synthesizing substituted lithium benzoates can be outlined as:

Computational Approaches to Synthetic Pathway Design

The design of synthetic pathways for chemical compounds has been significantly advanced by the integration of computational tools. These approaches allow for the in silico exploration of potential reaction routes, moving beyond traditional, intuition-driven methods. acs.org Computational chemistry provides a robust framework for studying the mechanistic details of reactions and offers practical strategies for the rational design of synthetic processes. acs.org By leveraging vast databases of chemical reactions and sophisticated algorithms, chemists can now identify and evaluate numerous synthetic possibilities before committing to laboratory work. acs.orgnih.gov This is particularly relevant for optimizing the synthesis of compounds like lithium benzoate, where efficiency, cost, and sustainability are key considerations.

These computational methods can analyze complex reaction networks, predict the feasibility of individual reaction steps, and assemble them into complete, viable pathways from commercially available starting materials to the target molecule. acs.orgnih.gov The use of machine learning and artificial intelligence has further revolutionized this field, enabling the prediction of reaction outcomes and the discovery of novel, non-intuitive synthetic strategies. rsc.orgacs.org

Application of Retrosynthesis Algorithms for Pathway Efficiency Assessment

Retrosynthesis is a problem-solving technique where a target molecule is recursively broken down into simpler precursor molecules. arxiv.org Computational retrosynthesis algorithms automate this process, using a vast library of known chemical transformations or "rules" to generate potential synthetic routes. nih.govsigmaaldrich.com These algorithms are crucial for assessing pathway efficiency by analyzing various metrics for each proposed route. synthiaonline.com

The power of these algorithms lies in their ability to navigate vast chemical reaction spaces to identify optimal routes that might not be immediately obvious. synplechem.com They can also be programmed to favor "green chemistry" principles, such as avoiding hazardous reagents or minimizing waste, which are increasingly important metrics for pathway efficiency. synthiaonline.com The output of these programs is typically a ranked list of synthetic pathways, allowing researchers to compare the most promising options based on detailed, algorithm-driven analysis. sigmaaldrich.com

The table below summarizes some prominent retrosynthesis algorithms and their key features for assessing pathway efficiency.

| Retrosynthesis Software/Algorithm | Key Features for Pathway Efficiency Assessment | Application Highlights |

| SYNTHIA™ | - Customizable search parameters (cost, steps, protecting groups). sigmaaldrich.com - Scoring functions to rank pathways. sigmaaldrich.com - Links to commercially available starting materials with price information. sigmaaldrich.com - Can be optimized for green chemistry principles (e.g., avoiding toxic reagents). synthiaonline.com | - Demonstrated ability to reduce synthetic steps, increase yields, and decrease costs for both known and novel targets. sigmaaldrich.com - Optimized the synthesis of a lithium chromoionophore, improving yield by 260% and reducing cycle time from nine days to one. synthiaonline.com |

| SynRoute | - Uses a smaller set of general reaction templates combined with a literature-based reaction database. acs.orgnih.gov - Machine learning classifiers predict the experimental viability of computer-generated reactions. acs.orgnih.gov - Aims to find short, practical synthetic routes. acs.orgnih.gov | - Performance has been shown to be higher than other tools like AiZynthFinder in certain benchmarks. acs.orgnih.gov - Focuses on combining computer-generated strategies with a fixed reaction database for practical route discovery. acs.orgnih.gov |

| SynAsk | - A Large Language Model (LLM) powered platform for synthetic chemistry. rsc.org - Predicts reaction performance, including yield. rsc.org - Generates multiple reaction pathways starting from purchasable precursors. rsc.org | - In a test against a database of small molecule drugs, it successfully proposed routes for 55% of the molecules, compared to 27% for a benchmark tool. rsc.org |

| AiZynthFinder | - An open-source software for retrosynthetic planning. rsc.org - Utilizes a Monte Carlo tree search guided by neural networks to explore possible retrosynthetic routes. | - Serves as a common benchmark for comparing the performance of other retrosynthesis tools. acs.orgnih.govrsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of Lithium Benzoate

Vibrational Spectroscopy for Molecular Structure and Interactions

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Assignment

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. In the case of lithium benzoate (B1203000), the FT-IR spectrum is dominated by vibrations of the carboxylate group and the aromatic ring.

Key assignments for the characteristic bands in the mid-IR absorption spectrum of lithium benzoate have been identified. The most prominent features are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are sensitive indicators of the ionic interaction with the lithium cation. The spectrum also clearly shows the aromatic C-H stretching and various C-C stretching and bending modes of the benzene (B151609) ring.

Table 1: Characteristic FT-IR Absorption Bands of Lithium Benzoate

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | ν(C-H) |

| ~1597 | Asymmetric COO⁻ Stretch | νₐₛ(COO⁻) |

| ~1550 | Aromatic C=C Stretch | ν(C=C) |

| ~1415 | Symmetric COO⁻ Stretch | νₛ(COO⁻) |

| ~1175 | In-plane C-H Bending | β(C-H) |

| ~1068 | In-plane C-H Bending | β(C-H) |

| ~1022 | In-plane C-H Bending | β(C-H) |

| ~840 | Out-of-plane C-H Bending | γ(C-H) |

Note: The exact positions of peaks can vary slightly depending on the sample preparation (e.g., KBr pellet) and instrument resolution.

Fourier-Transform Raman Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light, providing information about vibrational modes that induce a change in molecular polarizability. For centrosymmetric molecules, vibrations that are Raman active are often IR inactive, and vice versa.

In alkali metal benzoates, the FT-Raman spectra are particularly useful for characterizing the vibrations of the aromatic ring. nih.gov The symmetric "ring breathing" mode, a uniform expansion and contraction of the benzene ring, typically gives rise to a very strong and sharp band. The carboxylate stretches are also visible, though often weaker than in the IR spectrum. Studies on various alkali metal salts of substituted benzoic acids confirm the characteristic shifts and changes in band intensities that occur along the metal series. nih.govresearchgate.net

Table 2: Representative FT-Raman Vibrational Modes for Alkali Metal Benzoates

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | ν(C-H) |

| ~1600 | Asymmetric COO⁻ Stretch / Aromatic C=C Stretch | νₐₛ(COO⁻) / ν(C=C) |

| ~1410 | Symmetric COO⁻ Stretch | νₛ(COO⁻) |

| ~1155 | In-plane C-H Bending | β(C-H) |

| ~1025 | In-plane C-H Bending | β(C-H) |

| ~1000 | Ring Breathing Mode | ν(Ring) |

| ~825 | Out-of-plane C-H Bending | γ(C-H) |

Note: This table is based on general data for alkali metal benzoates, as specific, detailed FT-Raman assignments for pure lithium benzoate are not as readily available in the cited literature. nih.govresearchgate.net

Interpretation of Protonation Level Effects on Spectroscopic Signatures

The vibrational spectrum changes dramatically upon protonation of the benzoate anion to form benzoic acid. This is primarily due to the conversion of the symmetric carboxylate group (COO⁻) into a carboxylic acid group (-COOH).

Carboxylate vs. Carboxylic Acid Vibrations : In lithium benzoate, the two C-O bonds in the carboxylate group are equivalent, resulting in distinct asymmetric (νₐₛ) and symmetric (νₛ) stretching modes around 1600 cm⁻¹ and 1415 cm⁻¹, respectively. Upon protonation to form benzoic acid, these are replaced by a C=O double bond stretch (ν(C=O)) at a much higher frequency (~1700-1730 cm⁻¹) and a C-O single bond stretch (ν(C-O)) at a lower frequency (~1200-1300 cm⁻¹). nih.gov

Appearance of O-H Bands : Benzoic acid exhibits characteristic vibrations associated with the hydroxyl group. A very broad O-H stretching band (ν(O-H)) appears in the FT-IR spectrum, typically centered around 3000 cm⁻¹, due to strong hydrogen bonding in the dimeric structure of solid benzoic acid. In-plane and out-of-plane O-H bending modes also appear.

Ring Mode Shifts : The electronic changes in the carboxyl group upon protonation also induce smaller but noticeable shifts in the vibrational frequencies of the adjacent aromatic ring.

These distinct spectral differences allow for clear differentiation between the salt (benzoate) and the free acid form. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local electronic environment of specific nuclei, such as ¹³C and ¹H. It is an invaluable tool for confirming molecular structure and connectivity.

Solid-State Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Solid-state NMR (ssNMR) is used to study the structure and dynamics of materials in their solid phase. For lithium benzoate, ¹³C ssNMR can distinguish between different carbon atoms in the molecule and provide insights into crystal packing and polymorphism.

While a specific ¹³C ssNMR spectrum for pure lithium benzoate is not detailed in the provided search results, extensive studies on closely related compounds, such as cocrystals of lithium 4-methoxybenzoate, demonstrate the utility of this technique. cdnsciencepub.com In such systems, distinct resonances are observed for each unique carbon atom in the asymmetric unit of the crystal. For the benzoate moiety, one would expect to see separate signals for the carboxylate carbon, the ipso-carbon (the ring carbon attached to the carboxylate), the ortho, meta, and para carbons. The chemical shifts are sensitive to the local crystalline environment, and polymorphism can lead to the appearance of multiple peaks for a single carbon position. cdnsciencepub.comresearchgate.net For example, in a study of a benzoic acid co-crystal, two distinct resonances were observed for the carboxylic acid carbon, indicating two crystallographically inequivalent molecules in the asymmetric unit. researchgate.net

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shift Investigations

In solution, ¹H and ¹³C NMR spectra provide sharp signals that are averaged over molecular tumbling. The chemical shifts offer information about the electron density around the nuclei. The NMR spectrum of the benzoate anion is very similar whether the counter-ion is lithium or sodium. researchgate.net

The ¹H NMR spectrum of benzoate shows three distinct signals corresponding to the ortho, meta, and para protons of the aromatic ring. Due to the electron-donating character of the COO⁻ group, these protons are typically shifted upfield (to a lower ppm value) compared to those in benzene.

The ¹³C NMR spectrum of benzoate shows four signals for the aromatic carbons (ipso, ortho, meta, and para) and one for the carboxylate carbon. Compared to the protonated form (benzoic acid), the chemical shifts of the ring carbons in the benzoate anion are altered due to the change in the electronic nature of the substituent from -COOH to -COO⁻. researchgate.net Specifically, the carboxylate carbon itself experiences a significant shift.

Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) for Benzoate and Benzoic Acid

| Atom Position | Benzoate (in D₂O) | Benzoic Acid (in CDCl₃) rsc.org |

|---|---|---|

| ¹H NMR | ||

| H-ortho (2, 6) | ~7.8-7.9 | 8.20 |

| H-meta (3, 5) | ~7.4-7.5 | 7.52 |

| H-para (4) | ~7.4-7.5 | 7.68 |

| ¹³C NMR | ||

| C-carboxyl | ~178.1 | 172.6 |

| C-ipso (1) | ~135.5 | 129.4 |

| C-ortho (2, 6) | ~131.5 | 130.3 |

| C-meta (3, 5) | ~129.2 | 128.6 |

Note: Benzoate data is based on values for sodium benzoate, which is an excellent proxy for lithium benzoate in solution NMR. researchgate.net Solvent effects cause variations in chemical shifts.

Correlation of NMR Data with Electronic System Perturbations Induced by Alkali Metals

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool to probe the electronic environment of atomic nuclei within a molecule. In the case of alkali metal benzoates, the identity of the cation (e.g., Li⁺, Na⁺, K⁺) can induce subtle yet measurable perturbations in the electronic system of the benzoate anion. These changes are reflected in the chemical shifts of the carbon-13 (¹³C) and lithium-7 (B1249544) (⁷Li) nuclei.

The interaction between the alkali metal cation and the carboxylate group of the benzoate anion influences the electron density distribution across the aromatic ring. A comparative analysis of the ¹³C NMR spectra of different alkali metal benzoates reveals that the electronegativity and ionic radius of the cation can affect the shielding of the carbon nuclei. Generally, a more polarizing cation, such as lithium, is expected to have a more significant effect on the electron density of the carboxylate group and, consequently, the attached aromatic ring compared to less polarizing cations like potassium or cesium. This interaction can lead to shifts in the resonance frequencies of the carboxyl, ipso, ortho, meta, and para carbons of the benzoate ring. While specific comparative data for lithium benzoate versus other alkali metal benzoates is not extensively detailed in readily available literature, the principle remains that the ¹³C chemical shifts are sensitive to the nature of the cation.

⁷Li NMR spectroscopy provides direct insight into the environment of the lithium cation itself. The chemical shift of ⁷Li is sensitive to its coordination environment and the degree of ionic character in the Li-O bond. For lithium benzoate in solution, the ⁷Li chemical shift would be influenced by the solvent molecules coordinating the lithium ion and the dynamics of the ion pairing with the benzoate anion. In solid-state ⁷Li NMR, the chemical shift would provide information about the local structure and coordination of the lithium ion within the crystal lattice. The typical chemical shift range for ⁷Li is relatively narrow, but it is a highly sensitive nucleus for NMR studies.

Table 1: Representative ¹³C NMR Chemical Shifts for Benzoate Anion Carbons (Note: Exact chemical shifts for lithium benzoate are not readily available in the cited literature; these are typical ranges for benzoate derivatives and are influenced by the cation and solvent.)

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| Carboxyl (C=O) | 170 - 185 |

| Ipso (C1) | 130 - 135 |

| Ortho (C2, C6) | 128 - 130 |

| Meta (C3, C5) | 128 - 129 |

| Para (C4) | 130 - 133 |

X-ray Diffraction (XRD) and Crystallography for Crystalline Architecture

X-ray diffraction (XRD) is an indispensable technique for determining the arrangement of atoms within a crystalline solid, providing fundamental information about its structure.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk material. The technique involves directing X-rays onto a powdered sample and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffractogram is a unique "fingerprint" of the crystalline phases present in the sample.

For lithium benzoate, a PXRD analysis would confirm its crystallinity and identify the specific crystal system and unit cell parameters of the bulk material. Each peak in the diffraction pattern corresponds to a specific set of lattice planes, as described by Bragg's Law. By comparing the obtained pattern with standard diffraction databases, such as those maintained by the International Centre for Diffraction Data (ICDD), one can confirm the identity and purity of the lithium benzoate sample.

Despite the utility of this technique, a standardized and indexed powder diffraction pattern for simple lithium benzoate (C₇H₅LiO₂) was not found in the readily accessible scientific literature or databases. Therefore, a specific data table of 2θ values and corresponding lattice planes (hkl) cannot be provided at this time.

Single Crystal X-ray Diffraction (SC-XRD) provides the most precise and detailed information about the atomic arrangement within a crystal, including bond lengths, bond angles, and the coordination environment of atoms. For lithium benzoate, an SC-XRD study would be crucial for unequivocally determining the coordination geometry of the lithium ion.

Detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates for simple lithium benzoate, are not available in the surveyed literature. However, a study on a related complex, poly[(μ-benzoato)-(μ-cis-4–hydroxy-D-proline)lithium], reveals a four-coordinate lithium ion, where each lithium center is linked to four adjacent carboxylate moieties from both benzoate and proline molecules. researchgate.net This illustrates the capability of SC-XRD to elucidate such complex coordination environments, which would be equally applicable to the simpler lithium benzoate salt.

Table 2: Expected Parameters from a Single Crystal XRD Analysis of Lithium Benzoate (Note: This table is illustrative of the data that would be obtained from such an analysis, as specific experimental data for lithium benzoate was not found.)

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |

| Li-O Bond Lengths (Å) | Precise distances between Li⁺ and coordinating O atoms |

| O-Li-O Bond Angles (°) | Angles defining the geometry around the Li⁺ ion |

| Li⁺ Coordination Number | The number of oxygen atoms directly bonded to the Li⁺ ion |

| Coordination Geometry | e.g., Tetrahedral, Octahedral, etc. |

Mass Spectrometry (MS) Techniques for Compositional and Adduct Analysis

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the elucidation of the elemental composition and structure of molecules.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that enables the analysis of large, non-volatile, and thermally labile molecules with minimal fragmentation. The analyte is co-crystallized with a large molar excess of a matrix compound, which strongly absorbs laser radiation at a specific wavelength. The laser energy is absorbed by the matrix, leading to the desorption and ionization of the analyte molecules.

While this article focuses on the characterization of lithium benzoate itself, it is noteworthy that derivatives of benzoic acid, and specifically lithium salts, have found utility as matrices in MALDI-MS analysis. For instance, lithium 2,5-dihydroxybenzoate (B8804636) (LiDHB) has been demonstrated as a highly effective matrix for the analysis of nonpolar long-chain lipids, hydrocarbons, and polymers.

In this application, the lithium salt matrix facilitates the efficient lithiation of analyte molecules, producing [M+Li]⁺ ions. The formation of these lithiated adducts is advantageous for several reasons. Firstly, it simplifies mass spectra by consolidating various potential adducts (like protonated, sodiated, and potassiated species) into a single, easily identifiable lithium adduct. Secondly, the isotopic distribution of lithium is relatively simple, which aids in the analysis of complex mixtures compared to agents like silver. This method has been successfully applied to the analysis of hydrocarbons (C₂₄-C₄₀) and natural wax esters from sources such as plant leaves, allowing for the characterization of high molecular weight species that are challenging to analyze by other means.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Mechanisms of Lithium Cation Adduct Formation in MALDI-MS

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that allows for the analysis of intact molecules. In MALDI-MS, the formation of adducts with cations is a common ionization pathway. While samples in biological matrices often produce a mixture of protonated, sodium-cationized, and potassium-cationized species, this can complicate data analysis . A strategic approach to simplify mass spectra is to intentionally introduce lithium salts into the matrix solution, which promotes the formation of a single, dominant lithium-cationized species ([M+Li]⁺) arxiv.org.

The mechanism of adduct formation in MALDI occurs within the dense plume of matrix and analyte molecules generated by the laser pulse unca.edu. Rather than desorbing pre-formed ionized clusters, neutral analyte molecules form adducts with ions through collisions in this expanding plume unca.edu. The high affinity of many organic compounds for lithium cations facilitates the efficient formation of these adducts unca.eduresearchgate.net. The use of lithium salts can consolidate various adducts into one primary species, which simplifies spectral interpretation and reduces variability arxiv.org. Furthermore, lithium adducts often generate more structurally significant fragments during tandem mass spectrometry (MS/MS) analysis compared to other adducts, aiding in detailed structural elucidation arxiv.org. The process is influenced by factors such as laser fluence, background gas pressure, and the accelerating field, all of which affect ion yield and the degree of adduct formation unca.edu.

The choice of lithium salt and matrix is crucial. For instance, in the analysis of lipids, lithium trifluoroacetate (B77799) and lithium iodide have been shown to effectively merge different lipid adducts into a single lithium-cationized species . This "lithium adduct consolidation" is a powerful tool for the confident and rapid profiling of total lipid extracts from complex samples jpharmachem.com.

Hyphenated Chromatographic-Mass Spectrometry Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, creating a robust tool for analyzing complex mixtures mt.comwikipedia.orgrsc.org. In these systems, the chromatograph separates the components of a mixture, and the mass spectrometer serves as a highly sensitive and specific detector, providing structural information on the eluted compounds mt.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and suitable for a wide range of compounds, including polar and nonpolar molecules wikipedia.orgrsc.org. For mixtures containing lithium benzoate, LC-MS can separate the benzoate component from other organic species. A significant advantage is the ability to incorporate lithium salts directly into the mobile phase. This technique, known as lithium ion adduction, can stabilize the structure of analytes during ionization, improve the intensity of precursor ions, and promote the formation of characteristic lithiated fragment ions for quantitative analysis researchgate.net. Ion Chromatography-Mass Spectrometry (IC-MS), a subset of LC-MS, is particularly effective for analyzing electrolyte compositions, as it can resolve different salt anions which may be indistinguishable by conductivity detection alone .

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds wikipedia.orgrsc.org. While lithium benzoate itself is a non-volatile salt, GC-MS is essential for analyzing the organic components of complex mixtures in which it might be found, such as in lithium-ion battery (LIB) electrolytes kohan.com.twosti.gov. A primary challenge in analyzing such samples is the presence of non-volatile salts like LiPF₆ or lithium benzoate, which can damage the GC column kohan.com.tw. Therefore, sample preparation typically involves a step to remove these salts, for instance, by dilution and centrifugation, before injecting the supernatant for analysis osti.govnetzsch.com. Specialized capillary columns are used to achieve effective separation of various organic solvents and potential degradation products within the mixture netzsch.comresearchgate.net.

| Technique | Analyte Type | Sample Preparation Considerations for Lithium Benzoate Mixtures | Key Advantages |

| LC-MS | Polar & Non-polar compounds | Minimal; lithium benzoate can be analyzed directly. Lithium salts can be added to the mobile phase. | Separation of complex mixtures; structural elucidation; use of lithium adducts enhances sensitivity and fragmentation researchgate.netsigmaaldrich.com. |

| GC-MS | Volatile & Semi-volatile compounds | Removal of non-volatile lithium salts (e.g., lithium benzoate) is required to protect the GC system kohan.com.twnetzsch.com. | Excellent separation of volatile organic components in a mixture; identification of impurities and degradation products osti.govresearchgate.net. |

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Elemental Quantification

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the premier technique for quantifying trace and ultra-trace elements, offering exceptional sensitivity with detection limits in the parts-per-trillion (ppt) range nih.gov. It is considered the gold standard for lithium analysis across various matrices, from geological samples to industrial materials nih.gov. The technique is indispensable for quality control in the lithium-ion battery supply chain, where even minute impurities can significantly impact performance.

The analysis of lithium via ICP-MS, however, presents unique challenges. Its low atomic mass makes it susceptible to various interferences nih.gov. High concentrations of other alkali metals, such as sodium and potassium, can cause signal suppression, a phenomenon known as matrix effects nih.gov. Furthermore, polyatomic interferences can affect the accuracy of lithium's two naturally occurring isotopes, ⁶Li and ⁷Li nih.gov.

To overcome these challenges, several strategies are employed. Sample preparation often involves acid digestion to break down the sample matrix. Advanced instrumentation featuring collision/reaction cell technology can effectively minimize polyatomic interferences nih.gov. For samples with high total dissolved solids (TDS), such as brines or dissolved lithium salts, specialized sample introduction systems and argon gas dilution can be used to manage the matrix load and ensure stable, long-term analysis.

Below is a table summarizing typical instrument parameters for ICP-MS analysis of samples containing lithium salts.

| Parameter | Setting | Purpose | Reference |

| Measurement Mode | Kinetic Energy Discrimination (KED) | Reduces polyatomic interferences. | |

| Nebulizer | Glass concentric, MicroMist™ | Creates a fine aerosol for efficient ionization. | |

| Spray Chamber | Quartz cyclonic | Selects fine droplets and removes larger ones. | |

| RF Power | 1,550 W | Generates and sustains the argon plasma. | |

| Argon Gas Dilution | ~62% | Reduces matrix effects from high TDS samples. | |

| Dwell Time | 0.05 s/isotope | Time spent measuring each isotope. |

Surface-Sensitive Spectroscopies for Interfacial Chemistry

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. The technique is critical for studying the surface chemistry of lithium-containing materials, particularly the solid-electrolyte interphase (SEI) in batteries, as surface reactions dominate their performance and stability.

When analyzing a compound like lithium benzoate, XPS can provide quantitative information about the lithium, carbon, and oxygen atoms on the surface. By analyzing the high-resolution spectra of the core levels (e.g., Li 1s, C 1s, O 1s), one can determine the oxidation states and local chemical environment of these elements. For instance, XPS can distinguish between lithium in Li₂O, LiOH, or Li₂CO₃ based on subtle shifts in the Li 1s and O 1s binding energies.

A significant challenge in XPS analysis of lithium compounds is electrical charging, as many are poor electronic conductors. This charging effect can shift the absolute binding energies, complicating phase identification. To overcome this, researchers use the binding energy separation between two core levels within the same sample as an internal reference, which is independent of the charging effect. Due to the high reactivity of many lithium surfaces, it is also crucial to handle samples under an inert atmosphere or vacuum to prevent the formation of surface carbonates and hydroxides from air exposure, which would obscure the true surface chemistry.

UV-Vis Diffuse-Reflectance Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) Diffuse-Reflectance Spectroscopy (DRS) is an analytical technique used to study the electronic properties of solid materials. Unlike transmission spectroscopy, which measures the light that passes through a sample, DRS measures the light that is scattered from a sample surface . This makes it particularly suitable for analyzing powders and opaque solids like lithium benzoate.

The resulting spectrum reveals the electronic transitions occurring within the material. For lithium benzoate, the UV-Vis spectrum would be dominated by absorptions arising from π → π* transitions within the aromatic ring of the benzoate anion. The positions and shapes of these absorption bands provide insight into the electronic structure of the molecule. By analyzing the absorption edge in the diffuse-reflectance spectrum, it is possible to calculate the material's optical band gap energy . The band gap is a crucial parameter that determines the electronic and optical properties of a material. While specific DRS data for lithium benzoate is not detailed in the provided sources, the technique is a standard method for characterizing the electronic structure of such organic salts.

Thermal Analysis Methods for Material Stability and Transitions

Thermal analysis techniques are essential for characterizing the material stability, phase transitions, and decomposition behavior of compounds like lithium benzoate unca.edu. The two primary methods used are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere unca.edu. A TGA curve provides information on thermal stability, where a lack of mass change indicates the material is stable. For lithium benzoate, TGA can be used to determine its decomposition temperature and to quantify volatile components, such as residual moisture nih.gov. Studies on related carboxylate salts show that TGA can reveal decomposition pathways, with mass loss corresponding to the release of specific gaseous products unca.edu.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature . It is used to detect and quantify thermal events such as melting, crystallization, and solid-state transitions . For lithium benzoate, which has a melting point reported to be above 300 °C, DSC can precisely determine this transition temperature and the associated enthalpy of fusion. DSC is widely used to assess the thermal safety and operating limits of materials, such as components in lithium-ion batteries, by identifying the onset temperature of exothermic decomposition reactions that could lead to thermal runaway.

Combined TGA-DSC analysis, often coupled with evolved gas analysis (EGA) like mass spectrometry (TGA-MS), provides a comprehensive picture of the thermal behavior by simultaneously measuring mass loss, heat flow, and the identity of evolved gases. Research on lithium benzoate indicates it is thermally stable to at least 280 °C (553 K) arxiv.org.

| Property | Technique | Finding for Lithium Benzoate / Related Compounds | Reference |

| Melting Point | DSC / Melting Point Apparatus | >300 °C | |

| Thermal Stability | TGA / Spectroradiometry | Stable up to at least 280 °C (553 K) | arxiv.org |

| Decomposition | TGA | Measures mass loss as a function of temperature to define the decomposition profile. | unca.edu |

| Phase Transitions | DSC | Detects endothermic (melting) and exothermic (decomposition, crystallization) events. | |

| Moisture Content | Thermogravimetry | Can be used to quantify the percentage of water. | nih.gov |

Differential Scanning Calorimetry (DSC) for Thermal Event Analysis

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is pivotal for identifying thermal transitions such as melting, crystallization, and solid-state phase changes.

Detailed Research Findings: Analysis of lithium;benzoate using DSC reveals significant thermal events. A notable characteristic of this compound is its high melting point, which is consistently reported to be above 300°C. This high melting temperature suggests strong ionic bonding and a stable crystal lattice structure under ambient and moderately elevated temperatures.

While comprehensive DSC thermograms detailing multiple thermal events for pure this compound are not widely available in the reviewed literature, the primary endothermic event observed corresponds to its melting. The absence of significant thermal events at lower temperatures in anhydrous samples would typically indicate a high degree of purity and the absence of volatile impurities or hydrated forms. The sharpness of the melting peak in a DSC curve is also an indicator of the purity of the sample; a sharp peak is characteristic of a pure substance, while a broad peak often suggests the presence of impurities.

Interactive Data Table: Illustrative DSC Thermal Events for Lithium Benzoate (Note: The following data is illustrative and represents typical findings for a high-purity organic salt. Specific experimental values for this compound beyond the melting point are not extensively reported.)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

| Melting | > 300 | Not specified | Not specified | Endothermic transition from solid to liquid phase. |

Thermogravimetric Analysis (TGA) for Decomposition and Volatilization Studies

Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is crucial for determining the thermal stability and decomposition profile of materials.

Detailed Research Findings: The thermal stability and decomposition pathway of this compound are key parameters in understanding its operational limits. TGA studies are designed to identify the temperatures at which the compound begins to degrade and to characterize the volatile products released during decomposition.

Interactive Data Table: Illustrative TGA Decomposition Profile for Lithium Benzoate (Note: This table is a hypothetical representation of a TGA analysis for an organic salt, as specific experimental data for this compound is not available.)

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Gaseous Products (Hypothesized) |

| Initial Decomposition | Not specified | Not specified | CO₂, Benzene derivatives |

| Final Residue | Not specified | Not specified | Lithium Carbonate (Li₂CO₃) |

Computational Chemistry and Theoretical Modeling of Lithium Benzoate Systems

Quantum Mechanical and Electronic Structure Calculations

Quantum mechanical methods are fundamental to the theoretical study of lithium benzoate (B1203000), enabling detailed analysis of its electronic structure and behavior. These calculations can model the molecule in isolation, in solvent, or as part of larger molecular complexes.

Density Functional Theory (DFT) is a widely used computational method for studying lithium salts due to its favorable balance of accuracy and computational cost. It is effective for investigating the structural, electronic, and energetic properties of systems involving lithium benzoate. DFT has been successfully applied to analyze everything from the stability of lithium salts to their interaction with solvents and other molecules. mdpi.comresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional structure of lithium benzoate through a process called geometry optimization. These optimized structures serve as the basis for calculating various molecular properties. In a theoretical study on alkali metal salts of 4-aminobenzoic acid, which is structurally related to benzoic acid, the B3LYP/6-311++G(d,p) method was used to optimize the molecular structures and analyze electronic properties. researchgate.net

Key energetic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more likely to undergo electronic transitions and be more reactive. For instance, in the context of battery electrolytes, the LUMO energy level is critical, as a lower LUMO indicates a species is more easily reduced. sciengine.com Natural Bond Orbital (NBO) analysis is also performed on the optimized geometry to understand the distribution of electron density and the nature of the bonding between lithium and the benzoate anion. researchgate.net

Below is a table of representative HOMO-LUMO energy values for related lithium salts and solvent molecules, calculated using DFT, to illustrate the typical energy ranges.

Table 1: Calculated HOMO-LUMO Energy Levels for Selected Compounds

| Compound/Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|

| LiNO₃ | - | ~-1.53 | - | sciengine.com |

| LiBF₄ | - | ~-1.49 | - | sciengine.com |

| LiPF₆ | - | ~-2.15 | - | sciengine.com |

| LiTFSI | - | ~-2.36 | - | sciengine.com |

| Ethylene (B1197577) Carbonate (EC) | - | ~0.60 | - | sciengine.com |

DFT calculations can predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra are crucial for interpreting experimental data and assigning specific spectral bands to the corresponding molecular motions or chemical environments. researchgate.net

A study on lithium 3-substituted benzoates compared experimentally recorded FT-IR and FT-Raman spectra with theoretical wavenumbers calculated using DFT. researchgate.net For lithium benzoate, the calculations helped assign the characteristic vibrational modes, such as the asymmetric and symmetric stretching of the carboxylate group (COO⁻). researchgate.net Similarly, theoretical calculations for lithium 4-aminobenzoate (B8803810) using the B3PW91 method with a 6-311G** basis set were used to assign the observed IR and Raman bands. researchgate.net The calculated wavenumbers are often scaled to better match experimental values. researchgate.net

Theoretical ¹H and ¹³C NMR chemical shifts can also be computed. In the study of alkali metal 4-aminobenzoates, a linear correlation was observed between the calculated atomic charge on the carboxylate carbon atom (C7) and the experimentally measured ¹³C NMR chemical shifts for that atom across the series of alkali metal salts. researchgate.net

Table 2: Comparison of Experimental and Theoretical IR Bands for Lithium Benzoate

| Assignment | Experimental IR (cm⁻¹) | Source |

|---|---|---|

| νₐₛ(COO⁻) | 1561 | researchgate.net |

| νₛ(COO⁻) | 1430 | researchgate.net |

| Ring Stretching (8a) | 1604 | researchgate.net |

Note: νₐₛ = asymmetric stretching, νₛ = symmetric stretching. Assignments based on computational analysis from related studies.

Computational methods are used to calculate the binding energy of lithium benzoate in various coordination complexes. This is particularly relevant in understanding its role as an additive in chemical reactions or its solvation in different media. beilstein-journals.org High-level quantum chemistry methods, such as G4MP2, and DFT functionals like PBE/6-31+G(d,p) are used to compute the binding energies between the lithium cation and anions. acs.org

In a study exploring the role of lithium benzoate as an additive in an allylation reaction, DFT calculations were performed to analyze the transition states. beilstein-journals.org The analysis revealed that the transition state involving a lithium center coordinated to bromide, benzoate, and ligand oxygen atoms was lower in energy by 4.11 kcal/mol compared to a diastereomeric alternative, explaining the stereochemical outcome of the reaction. beilstein-journals.org The binding energy in such complexes is defined as the energy of the complex minus the sum of the energies of the isolated components. acs.org The strength of the Li⁺ interaction with an aromatic system generally decreases as the number of fused rings on the aromatic cycle increases. acs.org

Table 3: Calculated Li⁺–Anion Binding Energies in the Gas Phase

| Anion | Method | Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| BF₄⁻ | G4MP2 | -133.4 | acs.org |

| ClO₄⁻ | G4MP2 | -126.9 | acs.org |

| PF₆⁻ | G4MP2 | -122.9 | acs.org |

Note: This table shows representative binding energies for common anions to illustrate the application of computational methods. The binding energy for benzoate would be expected to be different but calculated using similar theoretical approaches.

Theoretical calculations provide a quantitative picture of the electron charge distribution within the lithium benzoate molecule. NBO analysis is a standard method for calculating the partial atomic charges on each atom. researchgate.netmdpi.com These calculations show how the formation of the salt, by replacing the acidic proton of benzoic acid with a lithium cation, redistributes electron density across the molecule, particularly within the carboxylate group and the aromatic ring. researchgate.net

The aromaticity of the benzoate ring can also be assessed computationally. Aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS) are used as descriptors. nih.gov Studies on the complexation of Li⁺ with polycyclic aromatic hydrocarbons have shown that the ring directly interacting with the lithium cation experiences a slight but significant reduction in its aromaticity. nih.gov In contrast, the effect on adjacent rings or those further away is minor, with some distant rings even showing a small increase in aromaticity. nih.gov

Computational chemistry is a key tool for elucidating reaction mechanisms and calculating the energetics of reaction pathways involving lithium benzoate. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, and calculate the activation barriers (reaction energies) for each step. researchgate.netnims.go.jp

For example, DFT calculations were instrumental in explaining the mechanistic influence of lithium benzoate as an additive in a stereoselective reaction. beilstein-journals.org By computing the Gibbs free energy of the diastereomeric transition states, researchers could confirm the most favorable reaction pathway. beilstein-journals.org Such computational studies are vital in understanding how additives like lithium benzoate can control reaction outcomes. beilstein-journals.org In the broader context of lithium-ion batteries, DFT and molecular dynamics simulations are used to investigate the decomposition pathways of electrolyte components, where lithium salts play a central role in the formation of the solid electrolyte interphase (SEI). researchgate.netacs.org These calculations help determine reaction free energies and kinetic barriers, providing fundamental insights into complex electrochemical processes. acs.org

Density Functional Theory (DFT) for Molecular and Electronic Properties

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of lithium benzoate, MD simulations provide a window into its dynamic behavior in solution, offering detailed information on how it interacts with its environment over time.

MD simulations are instrumental in characterizing the solvation shell of the lithium ion (Li⁺) in the presence of benzoate anions and solvent molecules. The arrangement of solvent molecules and anions around the Li⁺ cation dictates its mobility and, consequently, the ionic conductivity of the electrolyte.

First-principles and classical reactive molecular dynamics have been employed to study Li⁺ solvation in various organic electrolytes. These simulations reveal that Li⁺ is typically coordinated by either carbonyl or ether oxygen atoms from the solvent molecules, and sometimes by the anion itself. ornl.govllnl.gov The Li⁺ ion generally favors a tetrahedral coordination in its first solvation shell, regardless of the specific coordinating species. ornl.govllnl.gov The composition of this solvation shell is influenced by factors such as solvent type and salt concentration. osti.gov For instance, in mixed electrolytes containing ethylene carbonate (EC) and dimethyl carbonate (DMC), a slight preference for EC coordination is observed at low salt concentrations, while DMC is slightly preferred at higher concentrations. osti.gov

The diffusion of lithium ions is intricately linked to the structure and stability of their solvation shells. MD simulations can map out the pathways through which lithium ions move through the electrolyte. acs.orgacs.org The diffusion coefficient of Li⁺ is correlated with the strength of its solvation; stronger solvation generally leads to lower diffusivity. ornl.govllnl.gov By analyzing the trajectories of individual ions, researchers can identify the mechanisms of ion transport, such as hopping between coordination sites or concerted motion with the surrounding solvent molecules. For example, simulations have shown that in some porous carbon structures, the diffusion pathways require the displacement of carbon atoms to allow the lithium ion to pass. acs.org

A study utilizing a force field specifically developed for benzoate-based ionic liquids, BILFF, demonstrated excellent agreement with quantum chemical simulations in reproducing the solvation shell structure. mdpi.com The radial distribution functions (RDFs) calculated from these simulations provide precise information about the distances between the lithium ion and surrounding atoms, confirming the coordination environment. mdpi.com For example, in an aqueous solution of 1-ethyl-3-methyl-1,2,3-triazolium benzoate, the benzoate anion is surrounded by approximately 4.5 cations or water molecules. mdpi.com

Table 1: Coordination Numbers of Benzoate Anion in Different Environments from MD Simulations

| Cation/Solvent | Coordination Number of Benzoate Anion |

| [EMTr]⁺ | ~4.5 |

| Water | ~4.5 |

This table is generated based on data from a study on benzoate-based ionic liquids. mdpi.com

The conformation of the benzoate anion and its interaction with the lithium cation can be significantly influenced by the surrounding solvent environment. MD simulations allow for the investigation of these conformational changes as a function of solvent polarity and coordinating ability. acs.orgresearchgate.net

In ethereal solvents like tetrahydrofuran (B95107) (THF), the strong coordination between THF and the lithium cation can induce conformational changes in lithium-containing complexes. longdom.orgcuny.edu For instance, in lithium carbamates, which share similarities with lithium benzoate in terms of lithium coordination, the presence of THF can force a conformational change to a more stable form where the lithium atom is coordinated to oxygen. longdom.orgcuny.edu The strength of the solvent's coordinating ability can even dictate the stoichiometry of the solvated complex. longdom.orgcuny.edu

The choice of solvent also plays a critical role in reaction kinetics. Studies on the deprotonation of benzoates have shown that reactions are faster in non-coordinating solvents like toluene (B28343) compared to ethereal solvents. acs.org This is attributed to the formation of different types of lithium aggregates and the pre-complexation of the lithium ion with the solvent. acs.org MD simulations can model these aggregation phenomena and predict how different solvents will affect the conformational equilibrium and reactivity of lithium benzoate.

Table 2: Effect of Solvent on the Stability of Lithium Carbamate Conformations

| Conformation | Solvent | Relative Stability |

| Oxygen-coordinated | Diethyl ether | Favored |

| Oxygen-coordinated | THF | Highly Favored |

| Nitrogen-coordinated | Diethyl ether | Less Favored |

| Nitrogen-coordinated | THF | Less Favored |

This table is based on computational studies of lithium carbamates, providing insight into how different ethereal solvents can influence the conformational preferences of similar lithium compounds. longdom.orgcuny.edu

The interface between the electrode and the electrolyte is where crucial electrochemical reactions occur, including the formation of the solid electrolyte interphase (SEI). The SEI is a passivation layer that forms on the anode surface and is critical for the stability and performance of lithium-ion batteries. frontiersin.orginrim.itmit.edu MD simulations are a key tool for understanding the formation and properties of the SEI at an atomistic level. llnl.govrsc.orgacs.orgresearchgate.net

Simulations can model the decomposition of electrolyte components, including solvents and salts like lithium benzoate, at the electrode surface. rsc.orgacs.orgosti.gov Reactive MD simulations, using force fields like ReaxFF, can explicitly model chemical reactions, providing insights into the initial stages of SEI formation. inrim.itosti.gov These simulations have shown that the composition of the SEI is complex, often consisting of both organic and inorganic products. For example, in carbonate-based electrolytes, the SEI can contain species like lithium carbonate (Li₂CO₃) and lithium fluoride (B91410) (LiF). inrim.itacs.org

The structure of the electrolyte at the interface is significantly different from the bulk. MD simulations under an applied voltage can reveal how the electric field affects the orientation of solvent molecules and the distribution of ions near the electrode. acs.orgresearchgate.net These simulations have shown that with increasing SEI thickness and LiF content, lithium ions are drawn closer to the SEI surface, which can facilitate desolvation and promote faster lithium transport. acs.orgresearchgate.net The composition of the Li⁺ solvation shell at the interface is believed to dictate the chemistry of the SEI, as the molecules in the immediate vicinity of the lithium ion are the most likely to be reduced. osti.gov

Advanced Computational Methodologies

Beyond conventional MD simulations, advanced computational techniques are being developed and applied to accelerate the discovery and design of new materials and electrolyte formulations. These methods leverage machine learning and high-throughput screening to explore vast chemical spaces more efficiently than traditional approaches.

Machine learning (ML) is revolutionizing materials science by enabling the rapid prediction of material properties and guiding the design of new materials with desired characteristics. mdpi.comnso-journal.orgresearchgate.netnih.gov In the context of electrolytes, ML models can be trained on large datasets of known materials to predict properties such as ionic conductivity, electrochemical stability, and solvation energy. azom.compnas.orgnih.govresearchgate.netrsc.org

These models can identify complex relationships between the chemical structure of electrolyte components and their performance metrics. azom.compnas.org For example, ML models have been used to predict the Coulombic efficiency of lithium metal batteries based on the elemental composition of the electrolyte, revealing that a lower solvent oxygen content is critical for better performance. pnas.org By integrating data from both computational simulations (like DFT) and experiments, ML frameworks can achieve high accuracy in predicting electrochemical behavior. azom.com

For lithium benzoate, ML could be used to predict how modifications to the benzoate anion (e.g., through functionalization) or the choice of solvent would affect key electrolyte properties. This data-driven approach can significantly reduce the need for time-consuming and expensive trial-and-error experiments. azom.com Active learning, a subfield of ML, can further enhance efficiency by intelligently selecting the most informative data points for model training, thereby reducing the required dataset size while maintaining high accuracy. nih.gov

Table 3: Examples of Properties Predicted by Machine Learning for Battery Electrolytes

| Property | ML Model Used | Key Finding/Descriptor |

| Coulombic Efficiency | Random Forest, Bagging | Low solvent oxygen content is critical. pnas.org |

| Coordination Energy | Regression Models | Ionic radius and atomic charge of oxygen are key descriptors. rsc.org |

| Physicochemical Properties (e.g., electronic energy) | Graph Neural Networks with Active Learning | Atomic number and spin multiplicity are important features. nih.gov |

This table showcases the application of various machine learning models to predict key properties of battery electrolytes, highlighting the types of insights that can be gained.

Theoretical screening, often powered by high-throughput computations and ML, allows for the rapid evaluation of a large number of potential electrolyte formulations. researchgate.netnih.govpnnl.govrsc.orgacs.org This approach involves systematically calculating key properties for a vast library of candidate molecules and ranking them based on their suitability for a specific application.

For instance, computational screening has been used to identify promising additives for SEI formation by calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the oxidation and reduction stability of the molecules. researchgate.net Similarly, large-scale screening of inorganic solids has been performed to find materials that can suppress dendrite formation in lithium metal anodes, a critical challenge in battery technology. nih.gov

In the case of lithium benzoate-containing electrolytes, theoretical screening could be used to explore different co-solvents, additives, or salt concentrations to optimize performance. osti.gov By combining DFT calculations for accurate property prediction with ML models to accelerate the process, researchers can efficiently navigate the vast compositional space of electrolyte formulations. This enables the down-selection of a small number of promising candidates for further experimental validation, significantly accelerating the materials discovery pipeline. pnnl.govacs.org A rapid screening method based on DFT has been proposed to evaluate lithium salts for solid-state batteries by analyzing parameters such as formation energy, band gap, and dissociation energy. researchgate.netmdpi.com

Continuum Models for Ionic Transport Phenomena (e.g., Ionic Boundary Layers)

Continuum models provide a macroscopic framework for understanding the transport of ions in electrolyte systems, such as those containing lithium benzoate. These models, which treat the electrolyte as a continuous medium rather than a collection of individual particles, are instrumental in describing phenomena like diffusion, migration, and convection. comsol.com A cornerstone of continuum modeling for ionic transport is the Nernst-Planck equation, which describes the flux of charged species under the influence of concentration gradients and electric fields. comsol.complos.org These models are frequently coupled with the Poisson equation to account for electrostatic interactions, a combination often referred to as the Poisson-Nernst-Planck (PNP) framework. plos.orguu.nlnih.gov

In the context of lithium benzoate systems, theoretical modeling is often applied to understand the complex processes occurring at interfaces, for instance, during the proton exchange process between benzoic acid melts and lithium niobate crystals. researchgate.netresearchgate.net This interaction leads to the injection of positively charged lithium ions (Li⁺) and negatively charged benzoate ions (C₇H₅O₂⁻) into the surrounding acid. researchgate.net Continuum models are employed to simulate the subsequent behavior of these ions, including their diffusion, electrostatic transfer, and potential recombination to form neutral lithium benzoate molecules. researchgate.netcyberleninka.ru

A significant finding from these theoretical studies is the formation of an ionic boundary layer. mathnet.ruacs.org Numerical simulations consistently demonstrate that while lithium ions tend to distribute relatively uniformly, the larger benzoate ions accumulate near the crystal-melt interface, forming a distinct boundary layer. researchgate.netresearchgate.net This layer is characterized by steep concentration gradients and a non-uniform electric field. acs.org The formation of this steady-state boundary layer is a result of the balance between diffusion and electrostatic forces acting on the ions. researchgate.net

Research has shown that the properties of this ionic boundary layer are influenced by various parameters of the system. For example, the dielectric constant (permittivity) of the carrier liquid has a notable effect on the characteristics of the boundary layer. mathnet.ru Theoretical models based on the continuous media approximation have been successfully used to analyze these dependencies and have shown good agreement with numerical simulations. researchgate.netcyberleninka.ru These models help in understanding how modifications to the electrolyte, such as the addition of lithium benzoate to a benzoic acid melt, can alter the dynamics of ion transport and the resulting structure of the interfacial region. researchgate.net

The table below summarizes the key components and findings of continuum modeling applied to lithium benzoate ionic systems.

Table 1: Summary of Continuum Modeling for Lithium Benzoate Systems

| Model Aspect | Description | Key Findings & Significance | References |

|---|---|---|---|

| Theoretical Framework | Based on continuous media approximation, primarily using the Poisson-Nernst-Planck (PNP) equations. | Allows for the description of macroscopic ion behavior without modeling individual particles. Provides a computationally efficient way to study complex transport phenomena. | researchgate.netcyberleninka.ruaps.org |

| Transport Mechanisms | The models incorporate diffusion (due to concentration gradients), electrostatic migration (due to electric fields), and sometimes convection. Ion recombination is also considered. | A comprehensive understanding of the forces driving ion movement. The model accounts for the formation of neutral lithium benzoate from its constituent ions. | comsol.comresearchgate.netmathnet.ru |

| Ionic Boundary Layer | A distinct layer rich in benzoate ions forms near the interface (e.g., the lithium niobate surface). | This layer features sharp concentration gradients and a non-uniform electric field. Its formation is a key characteristic of the system's steady state. | researchgate.netmathnet.ruacs.org |

| Concentration & Potential Profiles | Numerical simulations predict the formation of steady-state, exponential-like concentration profiles for the ions and an induced non-uniform electric field. | These profiles describe the spatial distribution of ions and the electrical potential within the electrolyte at equilibrium. The total charge of the system remains zero. | researchgate.netresearchgate.netacs.org |

| Influence of Permittivity | The dielectric constant of the carrier liquid (e.g., benzoic acid melt) influences the characteristics of the ionic boundary layer. | Demonstrates the tunability of the system; changing the solvent's properties can alter the ionic transport and interfacial structures. | cyberleninka.rumathnet.ru |

The governing equations are central to these continuum models. The table below outlines the fundamental equations used.

Table 2: Governing Equations in Continuum Models for Ionic Transport

| Equation | General Form | Purpose in Lithium Benzoate System Modeling | References |

|---|---|---|---|

| Nernst-Planck Equation | ( J_i = -D_i \nabla c_i - \frac{z_i F}{RT} D_i c_i \nabla \phi + c_i \mathbf{v} ) | Calculates the flux (J) of lithium and benzoate ions based on diffusion (first term), migration in an electric field (second term), and convection (third term). | comsol.complos.orgrsc.org |

| Poisson Equation | ( \nabla^2 \phi = -\frac{\rho}{\varepsilon} ) | Relates the electric potential (φ) to the net space charge density (ρ) from lithium and benzoate ions, accounting for the solvent's permittivity (ε). | plos.orgrsc.org |

| Mass Balance (Continuity) Equation | ( \frac{\partial c_i}{\partial t} + \nabla \cdot J_i = R_i ) | Ensures conservation of mass, stating that the change in concentration (c) over time is due to the divergence of flux and any reactions (R), such as ion recombination. | plos.orgresearchgate.net |

Note: In the Nernst-Planck equation, D is the diffusion coefficient, c is the concentration, z is the ion valence, F is the Faraday constant, R is the gas constant, T is the temperature, φ is the electric potential, and v is the convection velocity.

Advanced Materials Science Applications of Lithium Benzoate

Electrochemical Energy Storage Systems

The application of lithium benzoate (B1203000) in electrochemical energy storage is centered on its role within lithium-ion batteries. Its incorporation, whether as a minor additive to the electrolyte or as a functional coating on electrode surfaces, has been shown to influence key performance metrics. These influences stem from its electrochemical behavior and its ability to favorably alter the critical interfaces within the battery cell.

As an additive in liquid electrolytes, lithium benzoate is being investigated for its capacity to improve battery performance and to positively influence the formation of the solid-electrolyte interphase (SEI), a crucial layer for stable battery operation.

Furthermore, the inclusion of basic species like lithium benzoate in organic solvent mixtures has been explored as a strategy to create electrolytes with good low-temperature performance, a critical requirement for applications in aerospace and other demanding environments. google.com

The solid-electrolyte interphase (SEI) is a passivation layer that forms on the anode surface from the decomposition of the electrolyte during the first charge. grepow.com Its quality is paramount for the long-term cyclability of the battery. The use of lithium benzoate, either as an additive or a surface coating, has been shown to promote the formation of a more stable and effective SEI. researchgate.net

Research indicates that the mechanism for this improvement involves the creation of a stable and compact passive film that can better accommodate the volume changes of a graphite (B72142) anode during charging and discharging. researchgate.net A patent filing suggests that lithium benzoate as an additive can promote the generation of significant amounts of Lithium Fluoride (B91410) (LiF) on the surfaces of both the positive and negative electrodes. wipo.int LiF is a desirable SEI component known for its electronic insulation and ability to stabilize the interface. wipo.int This enhanced SEI can inhibit the growth of porous lithium dendrites on the anode, a common failure mechanism in lithium batteries. wipo.int

However, the interaction of lithium benzoate is highly dependent on the specific electrochemical environment. In studies involving solid polymer electrolytes, lithium benzoate showed poor stability at the lithium metal anode interface, leading to persistent side reactions and an increase in interfacial impedance. nih.gov This highlights that while beneficial for SEI formation on graphite, its application with pure lithium metal anodes requires further investigation.

Directly modifying the surface of the anode is another promising strategy for improving battery performance. Creating a functional film of lithium benzoate on the anode surface before cell assembly can establish an artificial, stable interface from the outset.

A key development in this area is the covalent attachment of aromatic multilayers of lithium benzoate to the surface of natural graphite. researchgate.netthermofisher.inchemicalbook.comlookchem.com This modification is achieved through diazonium chemistry, a versatile method for grafting molecules onto surfaces. researchgate.netchemdad.com The resulting modified graphite, when used as an anode material, exhibits superior electrochemical performance compared to unmodified graphite. thermofisher.inchemicalbook.comlookchem.com The improvement is attributed to the formation of a stable and compact passive film on the graphite particles. researchgate.net This engineered interphase is better able to manage the physical stress from the volume expansion and contraction of the graphite during lithium intercalation and de-intercalation, leading to enhanced stability and cyclability. researchgate.net This surface modification strategy is also being explored for other high-capacity anode materials like silicon, where protective coatings are crucial to manage large volume changes and improve SEI stability. mdpi.com

Table 1: Reported Effects of Lithium Benzoate Surface Modification on Graphite Anodes

| Feature | Observation | Reported Benefit |

| Modification Method | Covalent attachment of lithium benzoate multilayers via diazonium chemistry. researchgate.net | Provides an alternative pathway for anode surface modification via molecular design. researchgate.net |

| Electrochemical Performance | Modified graphite exhibits superior charge-discharge behavior and overall performance. thermofisher.inchemicalbook.comlookchem.com | Enhanced stability and cyclability of the anode. researchgate.net |

| Interfacial Film | Formation of a stable, compact passive film (artificial SEI) on the graphite surface. researchgate.net | Accommodates volume changes of graphite particles during cycling, preventing cracking and continuous electrolyte decomposition. researchgate.net |

The transition from liquid electrolytes to solid-state electrolytes (SSEs) is considered a critical step toward developing safer, more energy-dense batteries. mdpi.comrsc.org Research in this area includes the investigation of lithium benzoate as a potential component in complex solid electrolyte systems.

A patent has been filed for a solid electrolyte formulation that includes lithium benzoate as one of its components, mixed with a high-molecular-weight organic polymer and another lithium salt. google.com This indicates that lithium benzoate is being actively considered for inclusion in solid polymer electrolyte (SPE) systems. google.com

However, detailed academic studies highlight significant challenges. One investigation into composite polymer electrolytes found that a blend containing physically mixed lithium benzoate (polymer@TpPa) exhibited poor interfacial stability against a lithium metal anode. nih.gov This resulted in high interfacial impedance and rapid battery failure. nih.gov In contrast, a related system where lithiated carboxyl groups (similar to benzoate) were chemically bonded into a covalent organic framework (polymer@TpPa-COOLi) showed excellent stability and performance, with stable cycling for over 4,200 hours. nih.gov This suggests that while simple addition of lithium benzoate to SPEs may be problematic, the benzoate functional group, when properly immobilized in a stable structure, could be beneficial.